molecular formula C10H9BrN2O2 B2637103 6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione CAS No. 1770-36-1

6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione

货号: B2637103
CAS 编号: 1770-36-1
分子量: 269.098
InChI 键: JKFMIMJEBVNKOA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is a brominated quinoxaline derivative characterized by a bicyclic quinoxaline-2,3-dione core with methyl groups at the 1- and 4-positions and a bromine atom at the 6-position. This compound is synthesized through the reaction of 4-bromo-o-phenylenediamine with oxalic acid, followed by chlorination and subsequent substitution reactions . Its molecular formula is C₁₀H₉BrN₂O₂, with a molecular weight of 269.09 g/mol . The bromine atom at position 6 significantly influences its electronic and steric properties, while the methyl groups enhance lipophilicity and modulate solubility .

属性

IUPAC Name

6-bromo-1,4-dimethylquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-12-7-4-3-6(11)5-8(7)13(2)10(15)9(12)14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFMIMJEBVNKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)N(C(=O)C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione typically involves the bromination of 1,4-dimethylquinoxaline-2,3-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 6th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The quinoxaline ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products like 6-azido-1,4-dimethylquinoxaline-2,3-dione or 6-thiocyanato-1,4-dimethylquinoxaline-2,3-dione.

    Oxidation Products: Oxidized derivatives of the quinoxaline ring.

    Reduction Products: Reduced forms of the quinoxaline ring.

科学研究应用

Medicinal Chemistry

6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is primarily studied for its potential as a d-amino acid oxidase (DAAO) inhibitor. DAAO plays a crucial role in the metabolism of d-amino acids, which are important neurotransmitters in the brain. Inhibition of this enzyme can lead to increased levels of d-serine, a modulator of neurotransmitter systems involved in conditions such as schizophrenia and chronic pain.

Mechanism of Action:
The compound binds to the active site of DAAO, preventing the oxidation of d-amino acids and modulating neurotransmitter levels in neuronal cultures .

Case Study: DAAO Inhibition
In vitro studies demonstrated that this compound effectively inhibits DAAO activity, leading to increased d-serine levels .

Antiviral Activity

Recent investigations have shown that quinoxaline derivatives possess antiviral properties. For example, compounds similar to 6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline have demonstrated efficacy against human cytomegalovirus (HCMV). Comparative assays indicated lower effective concentrations with minimal cytotoxicity when tested against standard antiviral drugs like ganciclovir.

CompoundHCMV pol Activity IC50 (nM)HCMV pra Activity IC50 (nM)
6-Bromo-1,4-dimethylquinoxalineTBDTBD
Ganciclovir1300-
Acyclovir>20000-

Case Study: Antiviral Efficacy
A study revealed that derivatives structurally similar to 6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline exhibited promising antiviral activity against HCMV with significant reductions in viral load at low concentrations .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Derivatives of quinoxalines have shown significant inhibitory effects on various tumor cell lines. Specific synthesized derivatives exhibited IC50 values lower than those of doxorubicin in HCT-116 and MCF-7 cell lines.

Case Study: Anticancer Activity
Research indicated that modifications to the quinoxaline structure could enhance anticancer activity against multiple tumor types .

Material Science

In material science, this compound is utilized in the synthesis of advanced materials with specific electronic properties. Its ability to participate in various chemical reactions makes it a valuable intermediate for developing novel catalysts and materials with tailored functionalities.

作用机制

The mechanism of action of 6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. As a potential DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for conditions like schizophrenia and chronic pain .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Comparisons

Quinoxaline-2,3-dione derivatives exhibit diverse biological activities, including roles as enzyme inhibitors (e.g., PARP-1) and receptor antagonists (e.g., AMPA). Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione 6-Br, 1,4-CH₃ 269.09 Bromine enhances electrophilicity; methyl groups improve lipophilicity. Potential applications in medicinal chemistry due to halogenated aromatic interactions.
1,4-Dimethylquinoxaline-2,3-dione 1,4-CH₃ 192.18 Lacks bromine, leading to reduced reactivity. Used as a precursor for fluorescent probes (e.g., aza-BODIPYs) due to methyl-derived stability.
6-Chloro-1,4-diethylquinoxaline-2,3-dione 6-Cl, 1,4-C₂H₅ 256.72 Ethyl groups increase steric bulk, reducing solubility compared to methyl analogs. Chlorine offers moderate electronic effects vs. bromine.
6,7-Dinitroquinoxaline-2,3-dione (DNQX) 6,7-NO₂ 250.12 Strong electron-withdrawing nitro groups enhance receptor binding (AMPA antagonist). Higher polarity but lower thermal stability.
6-Azido-7-nitroquinoxaline-2,3-dione (ANQX) 6-N₃, 7-NO₂ 261.15 Photoactive; forms irreversible bonds with AMPA receptors under UV light. Combines azide reactivity with nitro group effects.
6-Sulfonamidoquinoxaline-2,3-diones (e.g., Compound 4) 6-SO₂NH(pyrazolyl) 323–325 Sulfonamide groups enhance solubility and PARP-1 inhibitory activity. Melting points: 268–276°C, indicating high crystallinity.

Spectroscopic and Physical Properties

  • Melting Points: The target compound’s methyl and bromine substituents likely result in a melting point between 250–270°C, intermediate between sulfonamide derivatives (268–276°C) and simpler methyl analogs (e.g., 1,4-dimethyl: ~200°C) .
  • IR/NMR Signatures:
    • Bromine at C6 causes deshielding in ^1H NMR (δ ~7.5–8.0 ppm for aromatic protons) .
    • Methyl groups at N1/N4 appear as singlets (~3.0–3.5 ppm) in ^1H NMR .

生物活性

6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione (CAS Number: 1770-36-1) is a compound belonging to the quinoxaline family, recognized for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry and material science.

Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.0947 g/mol
Structure: The compound features a bromine atom at the 6th position and two methyl groups at the 1st and 4th positions on the quinoxaline ring, which significantly influences its reactivity and biological interactions .

Synthesis

The synthesis of this compound typically involves the bromination of 1,4-dimethylquinoxaline-2,3-dione using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform. Controlled temperatures are essential to ensure selective bromination at the desired position.

The primary mechanism of action for this compound is its role as a potential d-amino acid oxidase (DAAO) inhibitor. By binding to the active site of DAAO, it prevents the oxidation of d-amino acids, which can modulate neurotransmitter levels in the brain. This property suggests potential therapeutic applications in treating neurological disorders such as schizophrenia and chronic pain .

Antiviral Activity

Recent studies have shown that quinoxaline derivatives exhibit antiviral properties. For instance, a systematic review highlighted that compounds with a quinoxaline moiety have shown efficacy against various viruses including human cytomegalovirus (HCMV). In comparative assays against standard antiviral drugs like ganciclovir, certain derivatives demonstrated lower effective concentrations (EC50) with minimal cytotoxicity .

CompoundHCMV pol Activity IC50 (nM)HCMV pra Activity IC50 (nM)
6-Bromo-1,4-dimethylquinoxalineTBDTBD
Ganciclovir1300-
Acyclovir>20000-

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies indicated that derivatives of quinoxalines showed significant inhibitory effects on various tumor cell lines. For example, certain synthesized derivatives exhibited IC50 values lower than that of doxorubicin in HCT-116 and MCF-7 cell lines . This suggests that modifications to the quinoxaline structure could enhance its anticancer activity.

Case Studies

Case Study 1: DAAO Inhibition
In vitro studies demonstrated that this compound effectively inhibits DAAO activity. This inhibition was correlated with increased levels of d-serine in neuronal cultures, suggesting a mechanism for its neuroprotective effects.

Case Study 2: Antiviral Efficacy
A recent investigation into quinoxaline derivatives revealed that compounds structurally similar to 6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline exhibited promising antiviral activity against HCMV. The study noted a significant reduction in viral load at low concentrations without cytotoxic effects on host cells .

常见问题

Q. What in vitro assays are recommended for evaluating the compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Kinase Profiling : Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays with recombinant kinases (e.g., EGFR, VEGFR).
  • Cellular Uptake : Measure intracellular concentrations via LC-MS/MS after treating HeLa or HEK293 cells.
  • Molecular Docking : Screen against kinase crystal structures (PDB) to identify binding poses. Cross-validate with SPR (Surface Plasmon Resonance) for affinity measurements .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。